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Compound of Interest

Compound Name: 5-Nitropyrimidine-2-carbonitrile
Cat. No.: B11924389
Get Quote
\ J

Executive Summary & Chemical Context

5-Nitropyrimidine-2-carbonitrile (CAS: 38275-56-8) is a highly electron-deficient heterocyclic
building block used in the synthesis of antiviral agents and kinase inhibitors. Its analysis by LC-
MS presents unique challenges due to the synergistic electron-withdrawing effects of the nitro
(-NOz2) and nitrile (-CN) groups on the pyrimidine core.

This guide provides a mechanistic analysis of its mass spectrometric behavior, distinguishing it
from structural analogs and isomers. Unlike standard pyrimidines which protonate easily, this
compound’s extreme electron deficiency necessitates specific ionization strategies and
produces a distinct "fingerprint" fragmentation pattern dominated by radical losses and ring
contractions.

Chemical Profile
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Property Detail Impact on LC-MS
Formula CsH2N40:2 MW = 150.09 Da
Highly Suppresses [M+H]* formation;

Electronic State o N
enhances negative ion stability.

-deficient
Diagnostic neutral losses: NO2
Key Moieties 5-Nitro, 2-Cyano (46 Da), NO (30 Da), HCN (27
Da).
o ) o Facilitates [M-H]~ formation in
Acidity High C-H acidity (C4/C6)

ESI Negative mode.

lonization Physics: The Polarity Dilemma

Selecting the correct ionization mode is critical for this molecule. Standard protocols often fail
because the basicity of the ring nitrogens is drastically reduced.

Comparison of lonization Modes
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Mode

. . Mechanism &
Species Observed Sensitivity .
Recommendation

ESI Positive (+)

Secondary Choice.
The -NO2 and -CN
groups pull electron
density from ring
[M+H]* (m/z 151) Low to Moderate nitrogens, making
protonation difficult.
Requires acidic
mobile phase (0.1%
Formic Acid) to force

protonation.

ESI Negative (-)

Primary
Recommendation.
The electron-
withdrawing groups
render the C4/C6

[M-H]~ (m/z 149) or ) o
High protons acidic.

Me= (m/z 150
( ) Furthermore, nitro

compounds readily
capture electrons to
form radical anions
(Me).

APCI

Useful if ESI fails due

to matrix suppression.

The thermal energy
[M+H]* or [M]e* Moderate

helps overcome the

activation barrier for

ionization.
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Expert Insight: While positive mode is standard for screening, Negative Mode ESI often yields
10-50x higher sensitivity for nitrated heterocycles. If using Positive mode, ensure high organic

content in the mobile phase to assist desolvation.

Fragmentation Analysis (MS/MS)

The fragmentation of 5-Nitropyrimidine-2-carbonitrile is driven by the stability of the leaving
groups. The pattern is a "logical cascade" of neutral losses.

predicted Fragmentation Pathway (ESI+ m/z 151)

The protonated parent ion [M+H]* (m/z 151) undergoes dissociation primarily via the nitro
group and the nitrile handle.

e Primary Channel (Nitro Loss):
o m/z 151

121 (Loss of NO, -30 Da): Characteristic of nitro-aromatics.

o m/z 151

105 (Loss of NO2, -46 Da): Formation of the cation radical or even-electron species
depending on H-transfer.

o Secondary Channel (Nitrile/Ring Loss):
o m/z 151
124 (Loss of HCN, -27 Da): Loss of the exocyclic nitrile or ring opening.
o Deep Fragmentation (Ring Destruction):

o m/z 105
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78 (Loss of HCN): The pyrimidine ring, destabilized by NO: loss, ejects HCN.

o m/z78

51: Further ring degradation.

Comparative Fingerprint Table

To validate the identity of 5-Nitropyrimidine-2-carbonitrile, compare its spectrum against its

closest analogs.

- 5-Nitropyrimidine-2- 5-Nitropyrimidine Pyrimidine-2-
eature
carbonitrile (Analog) carbonitrile (Analog)
Parent lon (ESI+) 151 126 106
_ -NO: (46) & -HCN
Primary Loss -NOz2 (46) -HCN (27)
(27)
Diagnostic lon 1 m/z 121 ([M+H]-NO) m/z 96 ([M+H]-NO) Absent

Diagnostic lon 2

m/z 105 ([M+H]-NOz)

m/z 80 ([M+H]-NO2)

m/z 79 ([M+H]-HCN)

Ring Opening

Sequential HCN
losses

Sequential HCN

losses

Single HCN loss
dominant

Differentiation

Intersection of NO2

and CN losses

Lacks CN loss

Lacks NOz2 loss

Mechanistic Visualization

The following diagram illustrates the predicted fragmentation tree for the protonated species

[M+H]*.
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Parent lon
[M+H]+ m/z 151

- NO (30 Da) - HCN (27 Da)

[M+H - NOJ+ [M+H - HCN]+
m/z 121 - NO2 (46 Da) m/z 124
(Nitroso intermediate) (Loss of Nitrile)

- O (16 Da)

[M+H - NO2]+
m/z 105 - NO2 (46 Da)
(Pyrimidine-2-CN cation)

- HCN (27 Da)
(Ring Cleavage)

Ring Fragment
m/z 78
(C4H2N2+)

- HCN (27 Da)

Ring Fragment
m/z 51
(C3H+)

Click to download full resolution via product page

Caption: Predicted ESI+ fragmentation pathway showing parallel losses of NO/NO2 and HCN,
converging on the pyrimidine ring core fragments.

Experimental Protocol: Method Development

To achieve reproducible data for this compound, follow this optimized workflow.

A. Sample Preparation[1]

¢ Solvent: Dissolve 1 mg in 1 mL of Acetonitrile (ACN). Avoid Methanol if possible, as
nucleophilic attack by methoxide on the electron-deficient ring can occur during storage.
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e Dilution: Dilute to 1 pg/mL in 50:50 ACN:Water.

B. LC Conditions (Reverse Phase)

e Column: C18 or Phenyl-Hexyl (Phenyl columns provide better selectivity for nitro-aromatics
due to

interactions).

e Mobile Phase A: Water + 0.1% Formic Acid.
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
e Gradient:
o 0-1 min: 5% B
o 1-6 min: 5%
95% B
o 6-8 min: 95% B

e Flow Rate: 0.3 - 0.5 mL/min.

C. MS Source Parameters (ESI)[2]
o Capillary Voltage: 3.0 kV (Pos) / 2.5 kV (Neg).

o Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile NOz
group).

e Source Temp: 120°C.

o Desolvation Temp: 350°C.

D. System Suitability Test (Self-Validating)

To ensure the system is reading correctly:
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» Inject a standard of 5-Nitropyrimidine (cheaper, stable analog).
 Verify the presence of m/z 126 and the fragment m/z 80 (Loss of NO2).

» Inject the target. If m/z 151 is absent but m/z 150 is strong (in negative mode), switch
polarity.

References

¢ NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Pyridinecarbonitrile
(Analog Reference). National Institute of Standards and Technology. [Link]

¢ PubChem. (2025).[1][2] Compound Summary: 5-Nitropyrimidine.[2] National Library of
Medicine. [Link]

o Kitt, A., et al. (2018).[3] pKa values in organic chemistry — making maximum use of the
available data. Tetrahedron Letters.[3] [Link][3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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